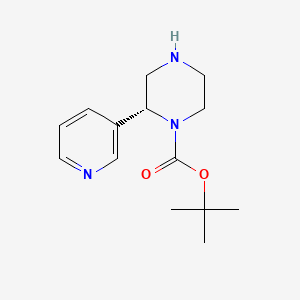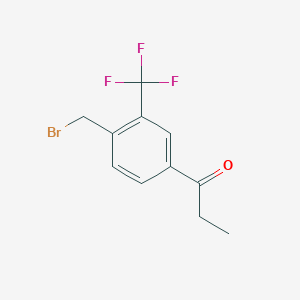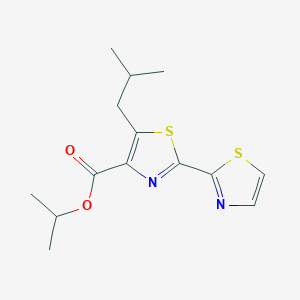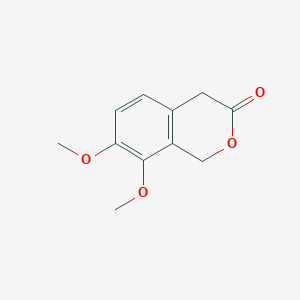
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is a chemical compound belonging to the benzopyran family It is characterized by the presence of a benzopyran ring system with methoxy groups at the 7th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base to introduce the methoxy groups. This is followed by cyclization using an acid catalyst to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups at the 7th and 8th positions play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-
- 3H-2-Benzopyran-3-one, 1,4-dihydro-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)-
- 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-
Uniqueness
3H-2-Benzopyran-3-one, 1,4-dihydro-7,8-dimethoxy- is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
4697-59-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
7,8-dimethoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C11H12O4/c1-13-9-4-3-7-5-10(12)15-6-8(7)11(9)14-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
CBSMRXMOCVRJKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(CC(=O)OC2)C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


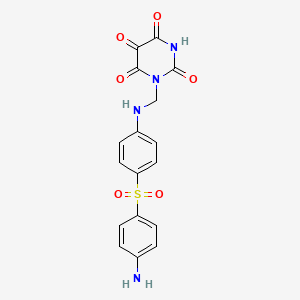
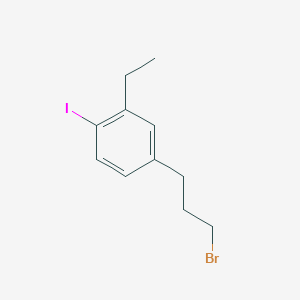

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-ol](/img/structure/B14050943.png)
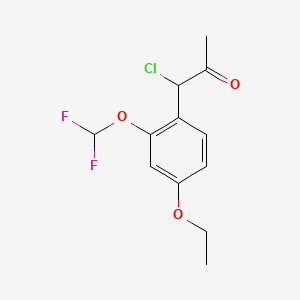
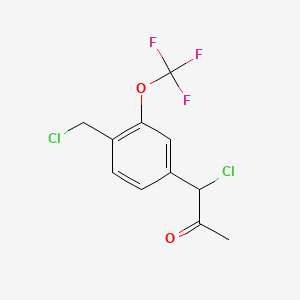
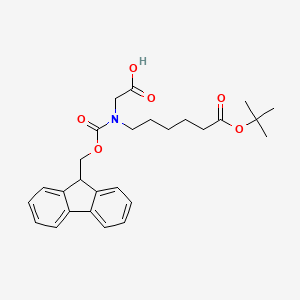
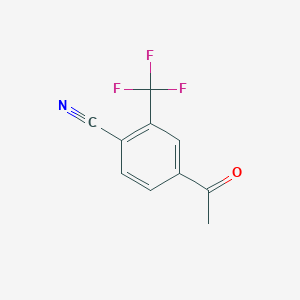
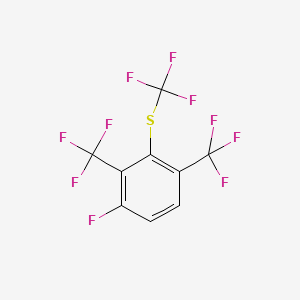
![4-[2-[5-[3-(5-Carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14050973.png)
